N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is another heterocyclic compound, similar to furan, but with a sulfur atom replacing the oxygen . Sulfonamides are compounds that contain the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the furan and thiophene rings, as well as the sulfonamide group. For example, furan and thiophene rings can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of sulfonamide derivatives involves various chemical reactions that contribute to the development of new compounds with potential applications in chemistry and biology. For instance, studies have shown the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl furans, indicating the importance of thiophene and furan derivatives in organic synthesis (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Furthermore, the synthesis of 3-substituted furans by directed lithiation and palladium-catalyzed coupling highlights the versatility of furan derivatives in constructing complex organic molecules (Ennis & Gilchrist, 1990).
Biological and Pharmacological Applications
Sulfonamide derivatives have been explored for their biological and pharmacological activities. For example, the study on the synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole Schiff base and amine derivatives demonstrates the potential of furan-containing compounds in medicinal chemistry (Sokmen et al., 2014). Similarly, the synthesis and anticancer evaluation of novel sulfonamide derivatives reveal the significance of incorporating thiophene and furan moieties for enhancing anticancer activity (Ghorab et al., 2015).
Material Science and Corrosion Inhibition
In material science, sulfonamide derivatives have been investigated as corrosion inhibitors. The study on 4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and related compounds as potential inhibitors for mild steel corrosion in acidic medium showcases the application of furan derivatives in protecting metals from corrosion (Sappani & Karthikeyan, 2014).
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
The pharmacokinetics of furan derivatives can vary widely depending on their specific chemical structure .
Result of Action
Furan derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic effects .
Action Environment
Like all chemical compounds, its action and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Future Directions
The future research directions could involve exploring the potential uses of this compound, given the known properties of furan, thiophene, and sulfonamide derivatives. This could include investigating its potential biological activity, given that many furan, thiophene, and sulfonamide derivatives are biologically active .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c1-13-9-15(3)19(10-14(13)2)25(21,22)20-11-17(16-6-8-24-12-16)18-5-4-7-23-18/h4-10,12,17,20H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUKZSASSFZCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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